molecular formula C15H17N3O2 B1499111 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate CAS No. 210049-08-4

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate

Cat. No.: B1499111
CAS No.: 210049-08-4
M. Wt: 273.31 g/mol
InChI Key: UXNRBAJNAWIPGF-BGRRMDFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to several important chemical classifications. It is primarily categorized as a heterocyclic aromatic amine, specifically a gamma carboline derivative. The parent compound (without the acetate salt and radioisotope labeling) is classified within the broader family of indoles and their derivatives, specifically under the subclass of pyridoindoles.

The nomenclature of this compound follows standard chemical naming conventions with several important designations:

  • IUPAC Name: 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine acetate (with carbon-14 labeling at position 3)
  • Common Name: Trp-P-1 acetate (radiolabeled with carbon-14)
  • Chemical Formula: C13H13N3·C2H4O2 (with 14C substitution at position 3)
  • Molecular Weight: 271.31 g/mol
  • CAS Registry Number: 68808-54-8 (for the acetate salt)
  • CAS Registry Number for free base: 62450-06-0

The compound's structure features several key components that define its classification:

  • A pyrido[4,3-b]indole core structure (gamma carboline)
  • Methyl substituents at positions 1 and 4
  • An amino group at position 3 (which contains the carbon-14 label in the radiolabeled version)
  • Acetate counterion in the salt form

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C13H13N3·C2H4O2 (with 14C at position 3)
Molecular Weight 271.31 g/mol
Physical State Solid
Melting Point 238.4-240.2°C (free base)
Purity (typical) >95% (HPLC)
SMILES Notation CC(=O)O.Cc1nc(N)c(C)c2[nH]c3ccccc3c12

Historical Context and Discovery

The discovery of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) represents a significant milestone in food chemistry research. The compound was first identified and reported by Dr. T. Sugimura and colleagues at the National Cancer Center Institute in Tokyo, Japan. Their pioneering work in the late 1970s led to the identification of this compound in the pyrolysates of tryptophan, hence the designation "Trp-P-1" where "P" indicates pyrolysis product.

The research team isolated and characterized both Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) and a related compound Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole) from tryptophan pyrolysates. Their findings were published in the Proceedings of the Japan Academy in 1977, marking a pivotal moment in understanding the formation of heterocyclic amines during cooking processes.

The development of the carbon-14 labeled version of this compound came later as researchers sought tools to track the compound's presence, metabolism, and biological interactions with greater precision. The radiolabeled variant allowed scientists to conduct more detailed studies on the compound's behavior in various biological systems and environmental contexts.

The discovery of Trp-P-1 was particularly significant because it provided one of the first concrete examples of how cooking processes could generate compounds not originally present in raw foods. This finding contributed significantly to understanding the relationship between dietary factors and chemical transformations that occur during food preparation.

Structural Relationship to Pyridoindoles and Carbolines

This compound possesses a distinctive structural framework that places it within the important chemical families of pyridoindoles and carbolines. The core structure consists of a gamma carboline system, specifically a 5H-pyrido[4,3-b]indole moiety.

The structural features of this compound can be analyzed as follows:

  • Core Structure: The fundamental skeleton is a gamma carboline, which consists of a pyridine ring fused to the pyrrole portion of an indole ring system. This creates a tricyclic heterocyclic structure.

  • Relationship to Carbolines: Carbolines are a class of alkaloids characterized by a tricyclic pyrido-indole structure. They are classified based on the position of the nitrogen atom in the pyridine ring relative to the indole nitrogen. In the case of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, the structure corresponds to gamma-carboline, where the pyridine nitrogen is positioned at the gamma location relative to the indole nitrogen.

  • Substituent Pattern: The compound features:

    • Methyl groups at positions 1 and 4
    • An amino group at position 3 (which contains the carbon-14 label in the radiolabeled version)
    • A hydrogen at position 5 (indicated by "5H" in the name)
  • Comparison with Related Compounds: Structurally, Trp-P-1 is closely related to Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole), differing only in the absence of a methyl group at position 4 in the latter.

The structural characteristics of pyridoindoles and carbolines generally confer specific chemical properties that influence their behavior in biological systems. The planar, aromatic nature of these compounds allows for potential intercalation with DNA and interaction with various cellular components. The presence of multiple nitrogen atoms in the structure provides potential hydrogen bonding sites and affects the compound's acid-base properties.

The radiolabeled carbon-14 at position 3 in this compound does not alter the fundamental structural relationships but provides a radioactive marker that allows researchers to track the compound in experimental settings.

Significance in Food Chemistry Research

This compound holds substantial significance in food chemistry research, particularly in understanding the chemical changes that occur during cooking processes and their implications for food composition. The radiolabeled version of this compound has enabled more precise tracking and quantification in research settings.

Several key aspects highlight its importance in food chemistry research:

  • Formation During Cooking: Trp-P-1 is produced during the thermal degradation of tryptophan, an essential amino acid found in protein-rich foods. The compound forms through pyrolysis reactions that occur at high temperatures during cooking processes, particularly when proteins are heated above 300°C.

  • Presence in Common Foods: Research has identified Trp-P-1 in various cooked food products including:

    • Broiled fish
    • Fried beef
    • Commercial beef extracts
    • Protein pyrolysates

This widespread occurrence in commonly consumed foods has made it an important target for food chemistry research.

  • Analytical Methods Development: The need to detect and quantify Trp-P-1 in food samples has driven the development of sophisticated analytical techniques. The carbon-14 labeled version has been particularly valuable in method development and validation studies.

  • Structure-Function Relationships: Research on Trp-P-1 has contributed to understanding the relationship between cooking conditions and the formation of heterocyclic amines. Studies have examined how factors such as temperature, cooking duration, and cooking method influence the production of these compounds.

Table 2: Notable Research Findings on Trp-P-1 in Food Products

Food Source Findings Reference
Broiled sardines Identified presence of heterocyclic amines including Trp-P-1
Cooked beef Detected formation during high-temperature cooking
Beef extract Commercial products contained measurable amounts
Japanese scad (fish) Present after cooking at high temperatures
Protein pyrolysates Formed during thermal processing
  • Radiotracer Studies: The carbon-14 labeled version of Trp-P-1 has enabled precise tracking of the compound in various experimental contexts. For instance, researchers have used it to study:
    • Metabolic pathways and biotransformation
    • Binding to cellular components
    • Distribution in biological systems

One particularly noteworthy study demonstrated selective binding of radioactive substance in endothelial cells of heart and kidney following injection of radiolabeled Trp-P-1 in mice, highlighting its value in understanding the compound's biological distribution.

  • Synthesis Methodologies: Research on Trp-P-1 has led to the development of various synthesis methods for both the unlabeled and carbon-14 labeled versions of the compound. These include thermal degradation of tryptophan under controlled conditions and more targeted synthetic approaches.

  • Historical Contribution: The identification of Trp-P-1 in cooked foods marked a pioneering contribution to understanding food-derived heterocyclic amines, establishing concrete examples of the relationship between dietary factors and chemical transformations during cooking.

The significance of this compound in food chemistry research continues to evolve as new analytical techniques and research approaches emerge. Its role as a model compound for studying cooking-induced chemical changes remains central to several areas of food chemistry research.

Properties

IUPAC Name

acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i13+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRBAJNAWIPGF-BGRRMDFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(N=[14C]1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657037
Record name Acetic acid--1,4-dimethyl(3-~14~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-08-4
Record name Acetic acid--1,4-dimethyl(3-~14~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyridoindole Formation

  • The pyrido[4,3-b]indole scaffold is typically synthesized via condensation reactions involving substituted indole derivatives and pyridine precursors.
  • Methyl groups at positions 1 and 4 are introduced via methylation steps using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • The amino group at position 3 is introduced by amination reactions, often through nucleophilic substitution or reductive amination on an appropriate intermediate.

Incorporation of the ^14C Label

  • The radiolabeling with carbon-14 (^14C) is introduced specifically at the acetate moiety attached to the compound.
  • This is achieved by using ^14C-labeled acetic acid or its derivatives (e.g., ^14C-acetyl chloride or ^14C-acetate salts) in the final acetylation step.
  • The acetylation is performed under mild acidic conditions to avoid degradation of the sensitive pyridoindole core.

Final Acetate Formation

  • The acetate salt form is obtained by reaction with acetic acid, often in aqueous media at elevated temperatures (~80°C) for about 1 hour.
  • This step ensures the formation of the acetate salt with high purity and yield (~81% reported yield).

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyridoindole core synthesis Condensation of indole and pyridine precursors Varies Several hours N/A Multi-step, depends on route
Methylation at positions 1,4 Methyl iodide or dimethyl sulfate Room temp to reflux 2-4 h Moderate Controlled to avoid over-methylation
Amination at position 3 Nucleophilic substitution/reductive amination Mild heating 1-3 h High Amino group introduced selectively
^14C-Acetate incorporation ^14C-acetic acid in water 80 °C 1 h ~81% Final step; radiolabel introduced here

Data adapted from Hibino et al., Journal of Organic Chemistry, 1992, and VulcanChem product synthesis description

Research Findings on Preparation

  • The preparation method reported by Hibino et al. (1992) remains a key reference, demonstrating the efficient synthesis of the acetate salt with high radiochemical purity and yield.
  • The use of aqueous acetic acid at 80°C for 1 hour is a mild, reproducible condition that preserves the integrity of the pyridoindole core while achieving effective acetylation.
  • Radiolabel incorporation is performed in the final step to minimize radioactive waste and maximize specific activity.
  • Handling of the ^14C-labeled intermediate requires specialized radiochemical facilities and strict safety protocols due to the radioactive nature of the compound.

Summary Table of Key Chemical Data

Property Value
Chemical Name This compound
CAS Number 210049-08-4
Molecular Formula C15H17N3O2 (with ^14C label in acetate)
Molecular Weight 273.31 g/mol
Radiolabel Carbon-14 (^14C) in acetate group
Typical Synthesis Yield ~81%
Key Reaction Conditions Acetic acid in water, 80°C, 1 hour
Safety Considerations Radiochemical handling required

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amino group and the pyridoindole ring. Key findings include:

  • Quinone Formation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the 3-amino group to a quinone structure, forming 1,4-dimethyl-5H-pyrido[4,3-b]indole-3-quinone derivatives.

  • Ring Oxidation : Under strong oxidative conditions, the pyridoindole ring system undergoes hydroxylation, yielding hydroxylated byproducts.

Reduction Reactions

Reductive transformations focus on modifying the amino group and stabilizing reactive intermediates:

  • Amine Reduction : Sodium borohydride (NaBH₄) reduces the compound to its corresponding secondary amine, 1,4-dimethyl-5H-pyrido[4,3-b]indole-3-amine, though yields are moderate (50–65%).

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in ethanol under H₂ gas reduces the aromatic ring system, producing partially saturated analogs .

Substitution Reactions

Nucleophilic substitution at the 3-amino position is a key pathway:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) introduces alkyl groups at the amino site, forming N-alkylated derivatives.

  • Acylation : Acetic anhydride or acetyl chloride acetylates the amino group, though competing hydrolysis of the acetate counterion complicates selectivity .

Intramolecular Amination

Palladium-catalyzed intramolecular amination is critical for synthesizing β-carboline derivatives:

  • Reagents : Pd(OAc)₂ and PPh₃ in degassed triethylamine at 80°C facilitate cyclization, forming 2,3-disubstituted β-carbolin-1-ones .

  • Yields : Substrates with steric hindrance (e.g., ortho-substituted aryl groups) show reduced yields (33%), while para-substituted analogs achieve up to 72% .

Isotope-Specific Reactions

The carbon-14 label at the 3-position acetate enables tracking in metabolic and degradation studies:

  • Hydrolysis : The acetate group undergoes enzymatic or acidic hydrolysis, releasing 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C and acetic acid.

  • Radiolabeling Stability : The 14C label remains intact under standard reaction conditions (pH 4–9, ≤100°C), making it suitable for tracer studies .

Mechanistic Insights

  • Oxidation Pathways : The amino group’s lone pair facilitates electron transfer to oxidizing agents, forming nitroso intermediates before quinone formation.

  • Steric Effects : Ortho-substituted aryl groups hinder palladium-catalyzed amination due to restricted access to the catalytic site .

  • Isotope Effects : The 14C label does not alter reaction kinetics significantly but enables precise tracking in environmental and metabolic studies .

Mechanism of Action

The mechanism of action of acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key analogues include:

Compound Name CAS Number Molecular Formula Key Structural Differences IARC Classification
Trp-P-1 acetate 75104-43-7 C₁₅H₁₇N₃O₂ 1,4-dimethyl substitution on pyridoindole Group 2B
Trp-P-2 acetate (3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate) 68808-54-8 C₁₄H₁₅N₃O₂ 1-methyl substitution (lacks 4-methyl group) Group 2B
PhIP-HCl (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) 105650-23-5 C₁₃H₁₂N₄·HCl Imidazopyridine core; phenyl substituent Group 2B
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) 77094-11-2 C₁₂H₁₄N₄ Quinoline backbone; dual methyl groups Group 2B
Glu-P-1·HCl 67730-11-4 C₁₂H₁₀N₄·HCl Dipyridoimidazole structure Group 2A

Carcinogenic Potency and Target Organs

  • Trp-P-1 acetate: Primarily induces hepatocellular carcinomas in rodents at doses of 0.01–0.08% in diet. DNA adducts form preferentially at guanine residues in liver tissue .
  • Trp-P-2 acetate: Exhibits similar carcinogenicity but with lower tumor incidence in the liver compared to Trp-P-1. Both require metabolic activation via cytochrome P450 (CYP1A2) to form reactive N-hydroxy intermediates .
  • This organotropism correlates with differential expression of metabolic enzymes in tissues .
  • MeIQ : Higher potency in inducing liver tumors in primates, suggesting species-specific metabolic activation .

Metabolic Activation and DNA Adduct Formation

All HAAs require bioactivation to exert mutagenic effects. Key differences include:

  • Trp-P-1/Trp-P-2 : Activated by CYP1A2 to form N-hydroxy-Trp-P-1, which subsequently binds DNA via sulfotransferase-mediated esterification .
  • PhIP : Activated by CYP1A2 and CYP1B1, forming DNA adducts in extrahepatic tissues like the colon .
  • MeIQ : Generates adducts at the C8 position of guanine, with adduct levels linearly proportional to dose in animal models .

Analytical Detection and Quantification

Trp-P-1-(14)C acetate is quantified using HPLC-ESI-MS/MS with selective reaction monitoring (SRM). This method achieves detection limits of 0.1–0.5 ng/g in complex matrices like cooked meats . Non-isotopic analogues (e.g., Trp-P-2) are identified via similar protocols but require derivatization for enhanced sensitivity .

Implications for Human Health

While Trp-P-1 and its analogues are present in cooked foods at nanogram-per-gram levels, their individual contributions to human cancer risk remain debated. Synergistic effects with other carcinogens (e.g., polycyclic aromatic hydrocarbons) and tumor promoters (e.g., high-fat diets) likely amplify risk . Regulatory agencies emphasize minimizing exposure through dietary modifications (e.g., avoiding charred meats) .

Biological Activity

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate, commonly referred to as Trp-P-1, is a heterocyclic amine formed during the cooking of meat and fish. It is recognized for its biological activity, particularly its role as a dietary carcinogen. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1217002-93-1
  • Purity : >95% (HPLC)

Trp-P-1 exhibits several biological activities that contribute to its carcinogenic potential:

  • Induction of Apoptosis : Research indicates that Trp-P-1 triggers apoptosis in various cell types, including rat splenocytes and hepatocytes. This process is mediated by the activation of caspases, particularly caspase-8 and caspase-9, which are crucial for the apoptotic cascade. Studies have shown that treatment with Trp-P-1 leads to DNA fragmentation and morphological changes indicative of apoptosis .
  • DNA Damage : Trp-P-1 has been shown to cause DNA double-strand breaks (DSBs) through inhibition of topoisomerase I. This mechanism contributes to its ability to form DNA adducts, which are critical in the initiation of carcinogenesis .
  • Nitric Oxide Production : The compound also promotes nitric oxide (NO) production in murine macrophages. This effect is linked to the induction of inducible NO synthase (iNOS), which can lead to mutagenesis and further carcinogenic processes .

Study on Cytotoxicity and Apoptosis

A study investigated the cytotoxic effects of Trp-P-1 on mononuclear cells (MNCs) from human blood. The results demonstrated a dose-dependent decrease in cell viability at concentrations as low as 10 µM, with significant apoptosis occurring after 4 hours of exposure .

Study on DNA Damage Mechanisms

Another study focused on the mechanisms by which Trp-P-1 induces DNA damage in liver cells. It was found that exposure to high concentrations (30 µM) resulted in significant apoptotic events and phosphorylation of histone H2AX, a marker for DSBs .

Summary Table of Biological Activities

Activity Mechanism Cell Type Affected Concentration Range
Induction of ApoptosisActivation of caspasesRat splenocytes, hepatocytes10 - 30 µM
DNA Double-Strand BreaksInhibition of topoisomerase ILiver cells30 µM
Nitric Oxide ProductionInduction of iNOSMurine macrophagesNot specified

Q & A

Q. How can reactor design principles improve scalability for synthesizing this compound?

  • Methodological Answer : Use continuous-flow reactors with immobilized catalysts (e.g., packed-bed systems) to enhance heat/mass transfer. Computational fluid dynamics (CFD) simulations (CRDC subclass RDF2050112, ) can optimize residence time and minimize hot spots. Pilot-scale trials should validate lab results under GMP-like conditions .

Cross-Disciplinary and Contradiction Analysis

Q. How do discrepancies in spectral data (e.g., NMR shifts) between batches arise, and how can they be resolved?

  • Methodological Answer : Batch-to-batch variations may stem from tautomerism or residual solvents. Use 2D NMR (HSQC, HMBC) to confirm connectivity and dynamic NMR to detect tautomeric equilibria. Compare with literature data for indole derivatives () and apply multivariate analysis to isolate contamination sources .

Q. What interdisciplinary approaches enhance the compound’s application in drug metabolism studies?

  • Methodological Answer : Integrate metabolic profiling (LC-HRMS), enzyme kinetics (CYP450 assays), and computational ADMET predictions. Cross-disciplinary frameworks (e.g., ICReDD’s reaction design principles in ) enable iterative feedback between in-silico models and in-vitro data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate
Reactant of Route 2
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.